molecular formula C26H26N2O4S B5419048 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5419048
M. Wt: 462.6 g/mol
InChI Key: XCYCFFFOKUXLMK-ZNTNEXAZSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a central pyrrolone scaffold substituted with a benzoyl group at position 4, a heteroaromatic group at position 5 (2-thienyl), and a 3-pyridinylmethyl moiety at position 1. Key features include:

  • Molecular formula: C30H32N2O4 (average mass: 484.596 g/mol; monoisotopic mass: 484.236208 g/mol) .
  • Structural uniqueness: The 4-butoxy-3-methylbenzoyl group enhances lipophilicity, while the 3-pyridinylmethyl and 2-thienyl groups contribute to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-3-4-12-32-20-10-9-19(14-17(20)2)24(29)22-23(21-8-6-13-33-21)28(26(31)25(22)30)16-18-7-5-11-27-15-18/h5-11,13-15,23,29H,3-4,12,16H2,1-2H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYCFFFOKUXLMK-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one , identified by its CAS number 459793-96-5 , has garnered interest in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H28N2O5
  • Molecular Weight : 424.49 g/mol
  • Structural Characteristics : The compound features a pyrrolidine core with various substituents that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. A notable study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results suggested that the compound could inhibit cancer cell proliferation effectively, although specific mechanisms remain under investigation .

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. The compound's structural analogs have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies demonstrated that certain derivatives of this compound displayed potent inhibitory effects, indicating potential therapeutic applications in neurodegenerative disorders .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors:

  • Inhibition of Cholinesterases : The compound acts as a competitive inhibitor for AChE and BChE. Kinetic studies revealed that it binds to the active site of these enzymes, preventing the breakdown of acetylcholine, which is crucial for neurotransmission.
  • Anticancer Mechanisms : While the exact pathways are not fully elucidated, preliminary data suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Walid Fayad et al. (2019)Identified the compound as a novel anticancer agent through screening on multicellular spheroids, demonstrating significant inhibition of tumor growth .
PMC3431135 (2012)Showed that structural analogs inhibit AChE and BChE with varying potency, suggesting modifications to enhance activity could be beneficial for drug development .

Comparison with Similar Compounds

Key Trends and Findings

Impact of Substituents on Physicochemical Properties :

  • Lipophilicity : The 4-butoxy group in the target compound increases hydrophobicity compared to analogs with shorter alkoxy chains (e.g., ethoxy in or methoxy in ).
  • Melting Points : Bulky substituents (e.g., 4-tert-butylphenyl in Compound 20 ) correlate with higher melting points (263–265°C), likely due to enhanced crystal packing.
  • Fluorinated Groups : The presence of CF3 (Compound 25 ) lowers yields (9%) due to steric and electronic effects during synthesis.

Position 1 Substitutions: Heteroaromatic vs. Thiadiazole Derivatives: The thiadiazolyl group in introduces sulfur-based interactions but reduces synthetic accessibility compared to pyridinyl groups.

Position 5 Aryl Groups: Electron-Withdrawing vs.

Q & A

Q. Example table for SAR analysis :

Compound IDSubstituent R1Substituent R2Bioactivity (IC50)Thermal Stability (°C)
25 ()3-CF34-Me12 nM205–207
29 ()3-Cl4-Me8 nM235–237
15k ()4-Br4-OMe5 nM247–249

How should conflicting spectral or biological data be resolved?

Advanced
Contradictions (e.g., variable NMR shifts or bioactivity) require:

Cross-validation : Use complementary techniques (e.g., HRMS + FTIR + X-ray crystallography) to confirm structure .

Purity assessment : Check via HPLC (≥95% purity) to rule out impurities affecting bioactivity .

Replicate experiments : Conduct triplicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

What reactor designs enhance scalability for synthesizing this compound?

Advanced
Industrial methods () recommend:

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .
  • Process simulation : Software like Aspen Plus models mass/energy balances to optimize throughput .

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